Methyl 4-((6,7-dimethoxy-2-(o-tolylcarbamothioyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
METHYL 4-({6,7-DIMETHOXY-2-[(2-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({6,7-DIMETHOXY-2-[(2-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Introduction of the carbamothioyl group: This step involves the reaction of the tetrahydroisoquinoline intermediate with an isothiocyanate derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({6,7-DIMETHOXY-2-[(2-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-({6,7-DIMETHOXY-2-[(2-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,6-dimethoxyphenol: Shares the methoxy and methyl groups but lacks the complex tetrahydroisoquinoline structure.
2,6-Dimethoxy-4-methylphenol: Similar in structure but differs in the positioning of functional groups.
Uniqueness
METHYL 4-({6,7-DIMETHOXY-2-[(2-METHYLPHENYL)CARBAMOTHIOYL]-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of functional groups and the tetrahydroisoquinoline core, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C28H30N2O5S |
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Molecular Weight |
506.6 g/mol |
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-[(2-methylphenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
InChI |
InChI=1S/C28H30N2O5S/c1-18-7-5-6-8-23(18)29-28(36)30-14-13-20-15-25(32-2)26(33-3)16-22(20)24(30)17-35-21-11-9-19(10-12-21)27(31)34-4/h5-12,15-16,24H,13-14,17H2,1-4H3,(H,29,36) |
InChI Key |
OMUIOBAKBJFXMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)C(=O)OC)OC)OC |
Origin of Product |
United States |
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